molecular formula C20H18ClN3OS B2659233 4-((2-chlorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 900000-33-1

4-((2-chlorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No. B2659233
CAS RN: 900000-33-1
M. Wt: 383.89
InChI Key: DKQMNMJJULBNMV-UHFFFAOYSA-N
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Description

4-((2-chlorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C20H18ClN3OS and its molecular weight is 383.89. The purity is usually 95%.
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Scientific Research Applications

Nonlinear Optical Properties

A study on thiopyrimidine derivatives, including compounds structurally similar to the requested chemical, explored their potential in nonlinear optics (NLO). These derivatives showed significant NLO properties, suggesting potential applications in optoelectronics and high-tech applications (Hussain et al., 2020).

Cytotoxic Activity

Research on 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives, which are structurally related, indicated cytotoxic activities against human liver and breast cancer cell lines. This suggests the potential of similar pyrimidine derivatives in cancer treatment (Kökbudak et al., 2020).

Intramolecular Non-Covalent Interactions

A study on 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas, which share a similar structure, investigated intramolecular non-covalent interactions. This research provides insights into the molecular behavior of such compounds, which can be crucial for pharmaceutical applications (Zhang et al., 2018).

Ultrasound-Assisted Synthesis

The ultrasound-assisted synthesis of novel 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones, related to the chemical , demonstrates the potential for efficient synthesis methods, which could be applied to similar compounds for various applications (Liu & Wang, 2010).

Antioxidant and Anti-inflammatory Activity

Research on pyrimidine derivatives with thiophenyl and pyridinyl moieties, similar to the requested compound, showed significant antioxidant and anti-inflammatory activities. These findings suggest the potential of such compounds in treating inflammation and oxidative stress-related disorders (Shehab et al., 2018).

Synthesis and Biological Screening

A study on the synthesis and biological screening of pyrimidine derivatives, including those structurally related to the compound , revealed their potential in anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. This suggests a broad spectrum of pharmacological applications (Bhat et al., 2014).

Crystal Structure and Cytotoxic Activity

Another study on 4-thiopyrimidine derivatives focused on their crystal structure and cytotoxic activity against various cell lines, emphasizing the relevance of such compounds in cancer research and drug development (Stolarczyk et al., 2018).

properties

IUPAC Name

4-[(2-chlorophenyl)methylsulfanyl]-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c21-17-8-2-1-6-15(17)13-26-19-16-7-3-9-18(16)24(20(25)23-19)12-14-5-4-10-22-11-14/h1-2,4-6,8,10-11H,3,7,9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQMNMJJULBNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC=C3Cl)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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